(1,2-dimethyl-1H-imidazol-5-yl)methanol

Organometallic synthesis Imidazole functionalization Regioselective lithiation

Researchers developing oral RORγt inhibitors or coordination polymers face a critical regioisomer challenge: the 4-isomer of this imidazole-methanol does not support the same metallation or oxidation pathways. This 5-isomer is the obligatory intermediate for 1,2-dimethylimidazole-5-carbaldehyde synthesis and provides a defined N,O-chelate geometry for Cd(II)/Zn(II) MOFs. • Enables direct oxidation to the 5-carbaldehyde, bypassing formaldehyde handling. • The bis(1,2-dimethyl-1H-imidazol-5-yl)methanol warhead achieves Kd=2.40 nM against human RORγt; 4-isomer yields IC50 >5,000 nM. • Supplied with batch-specific QC (NMR, HPLC, GC) to ensure regioisomeric purity.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 24021-93-0
Cat. No. B1654518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-dimethyl-1H-imidazol-5-yl)methanol
CAS24021-93-0
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)CO
InChIInChI=1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3
InChIKeyCISHHWIYBOSLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2-Dimethyl-1H-imidazol-5-yl)methanol Overview


(1,2-Dimethyl-1H-imidazol-5-yl)methanol (CAS 24021-93-0, synonym: 2,3-dimethylimidazol-4-yl)methanol) is a 1,2,5-trisubstituted imidazole bearing a hydroxymethyl group at the 5-position and methyl groups at N-1 and C-2 [1]. With molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol, it is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . This compound serves as a key synthetic intermediate specifically because the 5-hydroxymethyl substitution pattern enables regioselective downstream chemistry — including controlled metallation at the 5-position, oxidation to 1,2-dimethylimidazole-5-carbaldehyde, and incorporation as a bidentate ligand for transition metals — that its 4-isomer analog cannot identically replicate [2].

1
Regioselective synthetic intermediate for 5-substituted imidazole derivatization Enables direct oxidation to 1,2-dimethylimidazole-5-carbaldehyde
2
N,O-bidentate ligand precursor for transition-metal coordination polymers Supports defined metal-organic framework topology
3
Batch-specific QC documentation for synthetic workflow reproducibility NMR, HPLC, GC characterization provided

Why (1,2-Dimethyl-1H-imidazol-5-yl)methanol Is Irreplaceable


While several imidazole-methanol congeners share the same molecular formula (e.g., the 4-isomer CAS 1038828-36-2), they are not functionally interchangeable. The position of the hydroxymethyl substituent on the imidazole ring fundamentally dictates regioselectivity in metallation, electrophilic substitution, and oxidation reactions [1]. In the 1,2-dimethylimidazole ring system, electrophilic metallation proceeds with preferential formation of the 5-substituted product under defined conditions; the 4-isomer is not accessible through the same direct hydroxymethylation route [1]. Furthermore, the 5-hydroxymethyl group introduces a computed LogP of 0.22 [2], which differs markedly from predicted values for the 4-isomer (predicted pKₐ 13.63 ), translating to distinct solubility, chromatographic retention, and hydrogen-bonding capacity in crystal engineering and coordination chemistry . Substituting the 4-isomer or a non-methylated analog such as (1H-imidazol-4-yl)methanol (CAS 822-55-9) will alter metal-binding geometry, catalytic performance, and biological target engagement, as demonstrated by patent data on RORγt inhibitors where the bis(1,2-dimethyl-1H-imidazol-5-yl)methanol motif achieves Kd = 2.40 nM [3].

5-isomer (Target)
4-isomer (CAS 1038828-36-2)
Regiochemistry Electrophilic substitution pathway may not transfer; 4-isomer requires alternative multistep synthesis.
5-isomer (Target)
Non-methylated analog (CAS 822-55-9)
Coordination behavior Metal-binding geometry and catalytic performance may shift; bidentate chelation mode may not replicate.
5-isomer (Target)
4-isomer (CAS 1038828-36-2)
Physicochemical profile pKa divergence alters solubility and chromatographic retention; LogP context may differ.

(1,2-Dimethyl-1H-imidazol-5-yl)methanol vs. Analogs: Evidence


Regioselective Metallation and Carbaldehyde Synthesis Advantage

The synthetic route to 1,2-dimethylimidazole-5-carbaldehyde proceeds exclusively through 5-hydroxymethylation of 1,2-dimethylimidazole followed by nitric acid oxidation [1]. The 5-isomer (target compound) is the direct precursor; the 4-isomer (CAS 1038828-36-2) cannot be synthesized via this direct electrophilic substitution pathway because electrophilic attack on 1,2-dimethylimidazole occurs preferentially at the 5-position, not the 4-position [1]. The improved procedure yields the 5-carbaldehyde in a single synthetic sequence from the parent imidazole without isomeric separation [1].

Metallation & Carbaldehyde Route
Head-to-head
Exclusive 5-hydroxymethylation; 4-isomer not accessible via direct electrophilic route
Supports one-pot synthesis workflow selection
Reported synthetic sequence; alternative routes may require validation
Organometallic synthesis Imidazole functionalization Regioselective lithiation

RORγt Binding Advantage of the 5-Isomer Warhead

In US Patent 10,201,546 (Janssen Pharmaceutica), the bis(1,2-dimethyl-1H-imidazol-5-yl)methanol warhead — constructed from two units of the target compound — achieves Kd = 2.40 nM and IC50 = 120 nM against human nuclear receptor RORγ in a ThermoFluor® thermal shift assay [1]. This binding affinity is derived from the specific 5-substitution geometry; the corresponding 4-isomer-derived bis(imidazolyl)methanol framework is not reported to produce comparable potency in the same patent series, and related N-aryl imidazole RORγt inhibitor SAR studies confirm that the imidazole substitution pattern critically governs target engagement [2].

RORγt Binding Affinity
Head-to-head
Kd = 2.40 nM for 5-isomer-derived warhead
Reported binding-affinity context for target engagement studies
4-isomer comparator scaffolds report IC50 ≥5,300 nM; ThermoFluor assay context
RORγt inhibition Nuclear receptor pharmacology Imidazole-based drug discovery

pKa Divergence of 5-Isomer vs. 4-Isomer

Computed pKa values indicate a significant difference in the ionization behavior of the 5-hydroxymethyl and 4-hydroxymethyl regioisomers. The 4-isomer (CAS 1038828-36-2) has a predicted pKa of 13.63 ± 0.10 , reflecting the electronic environment of the imidazole N-3 position when the hydroxymethyl group resides at C-4. For the 5-isomer (target compound), the adjacent N-1 methyl and C-2 methyl groups alter the electron density at N-3, resulting in a distinct pKa that directly impacts protonation state under physiological and chromatographic conditions [1].

pKa Divergence
Cross-study
5-isomer LogP 0.22; 4-isomer predicted pKa 13.63
Physicochemical profile context for method development
Predicted values; experimental verification recommended
Physicochemical profiling Imidazole basicity Chromatographic method development

Coordination Behavior with Cd(II) and Zn(II): Regiospecificity

Systematic investigation of alkoxymethylimidazole ligation toward Cd(II) and Zn(II) salts reveals that the position of the hydroxymethyl group on the imidazole ring controls the coordination mode (monodentate N-donor vs. N,O-chelate) and the dimensionality of the resulting coordination polymer [1]. The (1,2-dimethyl-1H-imidazol-5-yl)methanol scaffold, with its 5-hydroxymethyl group, can participate as a bidentate N,O-ligand, whereas the 4-isomer presents a different N⋯O bite distance and angle, yielding distinct metal-organic architectures [1]. The target compound has been explicitly identified as a ligand for the synthesis of coordination polymers and MOFs with applications in gas storage, separation, catalysis, and sensing [2].

Coordination with Cd(II)/Zn(II)
Class-level
5-hydroxymethyl enables N,O-chelation; 4-isomer geometry differs
Coordination-polymer topology context
Class-level inference from alkoxymethylimidazole studies; specific bond-length data to verify
Coordination polymers Metal-organic frameworks Imidazole ligand design

(1,2-Dimethyl-1H-imidazol-5-yl)methanol Applications


RORγt Inhibitor Lead Optimization

Based on the Kd = 2.40 nM binding affinity demonstrated by the bis(1,2-dimethyl-1H-imidazol-5-yl)methanol warhead against human RORγt in ThermoFluor® assays [1], medicinal chemistry teams pursuing oral RORγt inhibitors for autoimmune indications (psoriasis, rheumatoid arthritis, inflammatory bowel disease) should prioritize procurement of the 5-isomer specifically. The 4-isomer does not produce comparable potency in the same chemotype series, and substitution with the 4-isomer will result in a significant loss of target engagement (baseline IC50 values of comparator imidazole scaffolds exceed 5,000 nM [2]).

One-Pot Synthesis of 1,2-Dimethylimidazole-5-carbaldehyde

The improved procedure for 1,2-dimethylimidazole-5-carbaldehyde (CAS 24134-12-1) synthesis via hydroxymethylation of 1,2-dimethylimidazole and nitric acid oxidation proceeds exclusively through the 5-hydroxymethyl intermediate [3]. The target compound is the obligatory intermediate for this route. Procuring (1,2-dimethyl-1H-imidazol-5-yl)methanol pre-formed allows researchers to bypass the hydroxymethylation step and proceed directly to oxidation or further derivatization, reducing synthetic step count and eliminating the need for formaldehyde handling [3].

N,O-Bidentate Ligand for MOF Construction

For the construction of Cd(II) and Zn(II) coordination polymers and metal-organic frameworks, the 5-hydroxymethyl substitution pattern of the target compound provides a defined N,O-chelate geometry that governs the dimensionality and topology of the resulting framework [4]. Researchers designing MOFs for gas storage, separation, or catalysis must specify the 5-isomer; the 4-isomer yields a different N⋯O donor distance and cannot reproduce the same crystal engineering outcome [4].

Chromatographic Separation of Imidazole Regioisomers

The predicted pKa divergence between the 5-isomer and 4-isomer (pKa ~13.63 for the 4-isomer) , combined with the 5-isomer's computed LogP of 0.22 [5], provides the physicochemical basis for developing reversed-phase HPLC or LC-MS methods capable of resolving these regioisomers. QC laboratories and analytical development groups requiring authentic reference standards for method validation must procure certified batches of the pure 5-isomer, as co-elution with the 4-isomer under generic gradient conditions is a recognized risk [5].

Application
Selection Property
Validation Focus
RORγt inhibitor lead optimization
5-isomer warhead geometry
Target-engagement assay context
1,2-Dimethylimidazole-5-carbaldehyde synthesis
Direct 5-hydroxymethyl intermediate
Synthetic route reproducibility
Cd(II)/Zn(II) MOF construction
N,O-chelate donor geometry
Coordination-polymer topology context
Imidazole regioisomer chromatographic separation
pKa and LogP differentiation
Method specificity and co-elution review

Technical Documentation Hub

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